molecular formula C8H7BrN4 B14867395 5-(4-Bromomethyl-phenyl)-2H-tetrazole

5-(4-Bromomethyl-phenyl)-2H-tetrazole

Cat. No.: B14867395
M. Wt: 239.07 g/mol
InChI Key: CTJRBBXSJAWDLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromomethyl-phenyl)-2H-tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromomethyl-phenyl)-2H-tetrazole typically involves the following steps:

    Bromination: The starting material, 4-methylphenyl, undergoes bromination to form 4-bromomethylphenyl.

    Tetrazole Formation: The bromomethylphenyl compound is then reacted with sodium azide (NaN₃) under suitable conditions to form the tetrazole ring.

The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the tetrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent tetrazole formation using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromomethyl-phenyl)-2H-tetrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: The tetrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the original compound .

Scientific Research Applications

5-(4-Bromomethyl-phenyl)-2H-tetrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-Bromomethyl-phenyl)-2H-tetrazole involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The tetrazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-2H-tetrazole: Lacks the bromomethyl group, making it less reactive in substitution reactions.

    4-Bromomethyl-1,2,3-triazole: Contains a triazole ring instead of a tetrazole ring, leading to different chemical properties and reactivity.

Uniqueness

5-(4-Bromomethyl-phenyl)-2H-tetrazole is unique due to the presence of both the bromomethyl group and the tetrazole ring. This combination imparts specific reactivity and potential for diverse applications in various fields of research .

Properties

Molecular Formula

C8H7BrN4

Molecular Weight

239.07 g/mol

IUPAC Name

5-[4-(bromomethyl)phenyl]-2H-tetrazole

InChI

InChI=1S/C8H7BrN4/c9-5-6-1-3-7(4-2-6)8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13)

InChI Key

CTJRBBXSJAWDLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CBr)C2=NNN=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.